N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide is a synthetic small-molecule compound featuring a pyrimidoindazolone core fused with a dihydropyrimidine ring. The molecule is substituted with a 10-fluoro group and a 2-methyl substituent, while the propanamide side chain is linked to a 3,4-dimethoxyphenethyl group.
Properties
Molecular Formula |
C24H25FN4O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanamide |
InChI |
InChI=1S/C24H25FN4O4/c1-14-16(24(31)29-23(27-14)22-17(25)5-4-6-18(22)28-29)8-10-21(30)26-12-11-15-7-9-19(32-2)20(13-15)33-3/h4-7,9,13,28H,8,10-12H2,1-3H3,(H,26,30) |
InChI Key |
QNRFQXHTXBQCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide typically involves multiple steps. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with a suitable fluorinated pyrimidoindazole derivative. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the carbonyl groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A:
7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Key Differences:
- Core Structure : Diazaspiro[4.5]decene vs. pyrimido[1,2-b]indazolone in the target compound.
- Substituents : Contains a trifluoromethylpyrimidine group and a difluorobenzyl moiety, contrasting with the dimethoxyphenethyl group in the target molecule.
- Functional Groups: Features a dimethylamino-propoxy side chain absent in the target compound .
Compound B:
6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Key Differences:
- Core Structure: Diazaspiro[3.5]nonene vs. pyrimidoindazolone.
- Substituents : Includes a trifluoromethylpyrimidine and a methoxyethyl-azetidine group, whereas the target compound has a simpler dimethoxyphenethyl chain.
- Halogenation : Differs in fluorination pattern (2,3-difluoro vs. 10-fluoro in the target) .
Compound C:
7-[(2,3-difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
Key Differences :
Compound D:
(4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Key Differences :
- Core Structure : Pyrrolo[1,2-b]pyridazine vs. pyrimidoindazolone.
- Substituents : Shares a dimethoxyphenyl group but includes an iodophenyl moiety, which is absent in the target compound .
Comparative Analysis Table
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Scaffold | Pyrimido[1,2-b]indazolone | Diazaspiro[4.5]decene | Diazaspiro[3.5]nonene | Diazaspiro[4.5]decene |
| Fluorination | 10-fluoro | 2,3-difluoro | 2,3-difluoro | 2,3-difluoro, 5-iodo |
| Key Substituent | 3,4-dimethoxyphenethyl | Trifluoromethylpyrimidine | Methoxyethyl-azetidine | Trifluoromethylpyrimidine |
| Functional Groups | Propanamide | Carboxamide | Carboxamide | Carboxamide |
Research Findings and Implications
- Halogenation: The 10-fluoro substituent in the target compound may enhance target binding compared to non-fluorinated analogues, as seen in kinase inhibitors where fluorine improves potency and selectivity .
- Synthetic Accessibility : Unlike Compounds C and D, the target molecule avoids iodination steps, simplifying synthesis and reducing heavy-metal contamination risks .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound features a propanamide moiety linked to a pyrimidine and indazole framework. The presence of the 3,4-dimethoxyphenyl group and a fluorinated methyl group enhances its pharmacological properties. The structural complexity suggests potential interactions with various biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising anticancer effects in vitro. Its structural components suggest potential inhibition of cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its interaction with targets such as kinases is a subject of ongoing research.
- Signaling Pathway Modulation : There is evidence that this compound can influence key signaling pathways related to cell growth and survival, including the FGFR signaling pathway.
Synthesis
The synthesis of the compound involves several steps that typically include:
- Formation of the pyrimidine and indazole frameworks.
- Introduction of the 3,4-dimethoxyphenyl and fluorinated methyl groups.
- Final assembly into the propanamide structure.
This multi-step synthesis is crucial for obtaining the desired biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylindole | Indole core with methyl substitution | Anticancer |
| 5-Fluorouracil | Fluorinated pyrimidine | Antiviral/Anticancer |
| Rasagiline | Aminoindan structure | MAO-B inhibitor |
This table illustrates how the combination of a fluorinated pyrimidine and an indazole moiety in this compound may enhance its pharmacological profile compared to other compounds lacking such diversity.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanism of action for this compound. For instance:
- In vitro Studies : Various cell lines have been used to assess the cytotoxic effects of the compound. Results indicate significant inhibition of cell growth in cancerous cells compared to non-cancerous controls.
- Mechanistic Studies : Research has suggested that the compound may induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins.
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics, although further research is needed to fully understand its metabolic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
